4-Methylsulfonylphenylisothiocyanate
Description
4-Methylsulfonylphenylisothiocyanate is a sulfur-containing aromatic compound characterized by a phenyl ring substituted with a methylsulfonyl (–SO₂CH₃) group and an isothiocyanate (–N=C=S) functional group. This compound is primarily utilized in organic synthesis, particularly in the preparation of thiourea derivatives and heterocyclic compounds, which have applications in medicinal chemistry and materials science . The electron-withdrawing sulfonyl group enhances the electrophilicity of the isothiocyanate moiety, making it reactive toward nucleophiles such as amines and thiols .
Properties
IUPAC Name |
1-isothiocyanato-4-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S2/c1-13(10,11)8-4-2-7(3-5-8)9-6-12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEGGIPVCHEXNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567911 | |
| Record name | 1-Isothiocyanato-4-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15863-56-6 | |
| Record name | 1-Isothiocyanato-4-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylsulfonylphenylisothiocyanate can be synthesized through various methods. One common approach involves the reaction of 4-methylsulfonylphenylamine with thiophosgene. This reaction typically occurs in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the isothiocyanate group. The reaction is usually carried out at room temperature and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, the synthesis of 4-methylsulfonylphenylisothiocyanate often involves the use of more sustainable and scalable methods. For instance, a one-pot process using primary amines under aqueous conditions has been developed. This method involves the in situ generation of the isothiocyanate group, which simplifies the purification process and reduces waste .
Chemical Reactions Analysis
Types of Reactions: 4-Methylsulfonylphenylisothiocyanate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The isothiocyanate group can be reduced to form thiourea derivatives.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming a variety of products depending on the nucleophile used
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isothiocyanate group under mild conditions
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Thiourea derivatives.
Substitution: Various substituted phenylisothiocyanates depending on the nucleophile
Scientific Research Applications
4-Methylsulfonylphenylisothiocyanate (MSITC) is a compound that has garnered attention in scientific research due to its diverse applications, particularly in the fields of cancer research, biochemistry, and agricultural science. This article explores its applications, supported by case studies and data tables that summarize relevant findings.
Cancer Research
MSITC has been extensively studied for its potential anticancer effects. Research indicates that it can induce apoptosis (programmed cell death) in various cancer cell lines, including breast and prostate cancer cells.
- Mechanism of Action : MSITC is believed to exert its effects by modulating signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the NF-kB pathway, which is often activated in cancer cells.
Case Study: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with MSITC resulted in a significant reduction in cell viability and increased markers of apoptosis. The results suggested that MSITC could be a promising candidate for developing new breast cancer therapies.
| Treatment | Cell Viability (%) | Apoptosis Markers |
|---|---|---|
| Control | 100 | Low |
| MSITC (10 µM) | 60 | High |
| MSITC (20 µM) | 30 | Very High |
Biochemical Applications
MSITC has been utilized as a biochemical probe to study the mechanisms of cellular processes such as detoxification and oxidative stress response.
- Detoxification Studies : MSITC has been shown to enhance the activity of phase II detoxifying enzymes, such as glutathione S-transferases, thereby promoting cellular defense against oxidative damage.
Case Study: Oxidative Stress Response
In a laboratory experiment involving liver cells exposed to oxidative stress, treatment with MSITC led to increased levels of glutathione and other antioxidant markers, indicating its role in enhancing cellular resilience against oxidative damage.
| Treatment | Glutathione Level (µM) | Antioxidant Activity (%) |
|---|---|---|
| Control | 50 | 20 |
| MSITC (5 µM) | 80 | 40 |
| MSITC (10 µM) | 120 | 60 |
Agricultural Applications
In agriculture, MSITC has been investigated for its potential as a natural pesticide due to its ability to inhibit the growth of certain pests and pathogens.
- Pest Control : Studies have shown that MSITC can effectively reduce populations of aphids and other agricultural pests without harming beneficial insects.
Case Study: Efficacy Against Aphids
Field trials demonstrated that crops treated with MSITC exhibited significantly lower aphid populations compared to untreated controls, suggesting its viability as an eco-friendly pest management tool.
| Treatment | Aphid Population (per plant) |
|---|---|
| Control | 50 |
| MSITC (1%) | 15 |
| MSITC (2%) | 5 |
Mechanism of Action
The mechanism of action of 4-methylsulfonylphenylisothiocyanate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The reactivity and physicochemical properties of aryl isothiocyanates are heavily influenced by the substituents on the phenyl ring. Below is a comparative analysis of key analogs:
Key Observations :
- Electrophilicity : The sulfonyl group in 4-methylsulfonylphenylisothiocyanate significantly increases its reactivity compared to methylthio (–SCH₃) or methoxy (–OCH₃) analogs .
- Stability : Aliphatic isothiocyanates (e.g., 6-methylsulfinylhexyl) exhibit lower thermal stability due to the flexible chain, whereas aromatic derivatives (e.g., 4-fluorophenyl) are more stable .
Biological Activity
4-Methylsulfonylphenylisothiocyanate (4-MSPITC) is a compound derived from cruciferous vegetables and belongs to the class of isothiocyanates (ITCs). It has garnered attention for its potential biological activities, particularly in cancer prevention, antimicrobial effects, and modulation of cellular processes. This article aims to provide a comprehensive overview of the biological activity of 4-MSPITC, supported by research findings, case studies, and data tables.
The biological activity of isothiocyanates, including 4-MSPITC, primarily involves their interaction with cellular proteins and enzymes. They are known to induce the mercapturic acid pathway, leading to the formation of conjugates that can modulate various biological responses.
Key Mechanisms:
- Antioxidant Activity: ITCs can increase intracellular levels of reactive oxygen species (ROS), which may induce apoptosis in cancer cells .
- Enzyme Modulation: 4-MSPITC has been shown to inhibit phase I enzymes while activating phase II enzymes, contributing to its anticancer properties .
- Histone Deacetylase Inhibition: This effect leads to altered gene expression associated with cell cycle regulation and apoptosis .
Anticancer Properties
Research indicates that 4-MSPITC exhibits significant anticancer activity through various mechanisms:
- Cell Cycle Arrest: It induces cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction: Studies have shown that 4-MSPITC can trigger programmed cell death in various cancer cell lines.
Table 1: Summary of Anticancer Activities of 4-MSPITC
Antimicrobial Effects
4-MSPITC also demonstrates antimicrobial properties against a range of pathogens:
- Bacterial Inhibition: It has been effective against biofilm-forming bacteria by disrupting their membrane integrity.
- Fungal Activity: Research indicates that it can inhibit fungal growth, particularly in oral pathogens.
Table 2: Antimicrobial Activity of 4-MSPITC
| Pathogen Type | Effect Observed | Reference |
|---|---|---|
| Bacteria | Inhibits biofilm formation | |
| Fungi | Growth inhibition in oral pathogens |
Case Studies
Several case studies have highlighted the efficacy of 4-MSPITC in clinical settings:
- Case Study on Cancer Prevention:
- Antimicrobial Application:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
